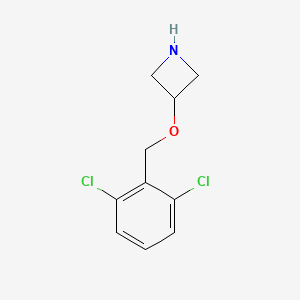

3-((2,6-Dichlorobenzyl)oxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-[(2,6-dichlorophenyl)methoxy]azetidine |

InChI |

InChI=1S/C10H11Cl2NO/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7/h1-3,7,13H,4-6H2 |

InChI Key |

AGHAGBPQPKVOOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 3 2,6 Dichlorobenzyl Oxy Azetidine

Primary Disconnection: Ether Linkage to Hydroxyazetidine

The most logical primary disconnection in the retrosynthesis of 3-((2,6-Dichlorobenzyl)oxy)azetidine is at the ether linkage. This C-O bond can be retrosynthetically cleaved to reveal two key precursors: 3-hydroxyazetidine and a suitable 2,6-dichlorobenzyl electrophile, such as 2,6-dichlorobenzyl bromide. This disconnection is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide masterorganicchemistry.com.

Table 1: Primary Disconnection of this compound

| Target Molecule | Disconnection | Precursors | Forward Reaction |

| This compound | C-O (Ether) | 3-Hydroxyazetidine, 2,6-Dichlorobenzyl bromide | Williamson Ether Synthesis |

In the forward synthesis, the hydroxyl group of 3-hydroxyazetidine would be deprotonated with a suitable base to form the corresponding alkoxide. This nucleophile would then react with 2,6-dichlorobenzyl bromide in an SN2 reaction to form the target ether. The choice of base and reaction conditions is crucial to ensure efficient etherification while minimizing potential side reactions.

Secondary Disconnection: Azetidine (B1206935) Ring Formation from Acyclic Precursors

Following the primary disconnection, the next strategic step is to deconstruct the 3-hydroxyazetidine ring. A common and effective strategy for the synthesis of 3-hydroxyazetidines involves the intramolecular cyclization of an acyclic amino alcohol precursor. This leads to the disconnection of two C-N bonds of the azetidine ring, revealing acyclic starting materials.

A prevalent method for constructing the 3-hydroxyazetidine core utilizes the reaction between epichlorohydrin and a primary amine acs.orgchemicalbook.comgoogle.com. The amine acts as a nucleophile, opening the epoxide ring of epichlorohydrin to form a 1-amino-3-chloro-2-propanol intermediate. Subsequent intramolecular cyclization via nucleophilic substitution of the chloride by the amine nitrogen forms the four-membered azetidine ring.

To facilitate this process and to allow for subsequent functionalization, the amine is often protected. For instance, benzylamine can be used, and the benzyl (B1604629) group can be removed later by hydrogenolysis google.com. Alternatively, a bulky protecting group like the tert-butyl group can be employed, which can be removed under acidic conditions chemicalbook.comgoogle.com.

Table 2: Secondary Disconnection of 3-Hydroxyazetidine

| Precursor | Disconnection | Acyclic Starting Materials | Forward Reaction |

| 3-Hydroxyazetidine | C-N bonds | Epichlorohydrin, Primary Amine (e.g., Benzylamine, tert-Butylamine) | Epoxide ring-opening followed by intramolecular cyclization |

This approach offers a straightforward route to the azetidine ring from readily available and inexpensive starting materials.

Tertiary Disconnection: Introduction of Stereochemical Control Points

While the target molecule, this compound, as named, does not possess a chiral center, the introduction of substituents on the azetidine ring can create stereocenters. Therefore, it is pertinent to consider strategies for stereochemical control in the synthesis of substituted azetidines.

If, for example, a substituent were to be introduced at the 2-position of the azetidine ring, the relative stereochemistry between the C2 substituent and the C3 hydroxyl group would need to be controlled. The synthesis of trans-2,3-disubstituted azetidines has been achieved with high diastereoselectivity. One approach involves the stereoselective reduction of a 2-substituted-3-oxoazetidine.

Another strategy involves the stereoselective opening of a 2,3-epoxyamine precursor. The stereochemistry of the epoxide can be controlled, for example, through a Sharpless asymmetric epoxidation of an allylic alcohol. Subsequent intramolecular aminolysis can then proceed with a defined stereochemical outcome, often leading to the trans product.

Considerations for Selectivity (Chemo-, Regio-, Diastereo-) in Retrosynthetic Pathways

The successful synthesis of this compound relies on careful control of selectivity at various stages of the proposed retrosynthetic pathway.

Chemoselectivity: In the primary disconnection, the Williamson ether synthesis is generally a chemoselective reaction. The alkoxide of 3-hydroxyazetidine is a more potent nucleophile than the secondary amine of the azetidine ring, especially if the amine is protected. This ensures that etherification occurs at the hydroxyl group.

Regioselectivity: The key regioselective step in the secondary disconnection is the initial ring-opening of epichlorohydrin by the amine. The attack of the amine nucleophile occurs preferentially at the less sterically hindered terminal carbon of the epoxide, leading to the desired 1-amino-3-chloro-2-propanol intermediate. The subsequent intramolecular cyclization is also regioselective, with the nitrogen attacking the primary carbon bearing the chlorine atom to form the four-membered azetidine ring, rather than the secondary carbon bearing the hydroxyl group, which would lead to a five-membered oxazolidine ring.

Diastereoselectivity: As discussed in the tertiary disconnection, if the synthesis were to be adapted to produce a stereochemically defined substituted azetidine, diastereoselectivity would be a critical consideration. For instance, in the formation of a 2,3-disubstituted azetidine from an acyclic precursor, the relative stereochemistry of the newly formed stereocenters would need to be controlled during the cyclization step. The thermodynamic stability of the trans isomer often favors its formation in many azetidine syntheses.

Spectroscopic Characterization and Advanced Structural Elucidation of 3 2,6 Dichlorobenzyl Oxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

Detailed ¹H NMR Assignment of Azetidine (B1206935) Ring Protons and Dichlorobenzyl Signals

A ¹H NMR spectrum of 3-((2,6-Dichlorobenzyl)oxy)azetidine would be expected to show distinct signals for the protons of the azetidine ring and the 2,6-dichlorobenzyl group.

Azetidine Ring Protons: The protons on the four-membered azetidine ring would likely appear as complex multiplets due to spin-spin coupling. The proton at the C3 position, being attached to the carbon bearing the ether linkage, would be expected to resonate at a different chemical shift compared to the protons on the C2 and C4 carbons adjacent to the nitrogen atom.

Dichlorobenzyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group would typically appear as a singlet, as they are chemically equivalent and not coupled to other protons. The aromatic protons of the dichlorophenyl ring would exhibit a specific splitting pattern. Given the 2,6-disubstitution, the aromatic region would likely show a triplet and a doublet, corresponding to the proton at the para position and the two equivalent protons at the meta positions, respectively.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Azetidine CH₂ (C2, C4) | 3.0 - 4.0 | Multiplet |

| Azetidine CH (C3) | 4.0 - 5.0 | Multiplet |

| Benzyl CH₂ | 4.5 - 5.5 | Singlet |

| Aromatic CH | 7.0 - 7.5 | Multiplet |

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Azetidine Ring Carbons: The carbon atoms of the azetidine ring (C2, C3, and C4) would resonate in the aliphatic region of the spectrum. The C3 carbon, attached to the oxygen atom, would be expected to have a higher chemical shift (downfield) compared to the C2 and C4 carbons.

Dichlorobenzyl Group Carbons: The spectrum would also show signals for the methylene carbon of the benzyl group and the aromatic carbons of the dichlorophenyl ring. The two chlorine atoms would significantly influence the chemical shifts of the aromatic carbons to which they are attached (ipso-carbons) and the other carbons in the ring.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Azetidine C2, C4 | 40 - 60 |

| Azetidine C3 | 60 - 80 |

| Benzyl CH₂ | 65 - 75 |

| Aromatic C (unsubstituted) | 120 - 135 |

| Aromatic C (Cl-substituted) | 130 - 140 |

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, would provide direct information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen would be influenced by the strain of the four-membered ring and the nature of the substituent on the nitrogen (in this case, a hydrogen atom).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural and Conformational Assignment

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to trace the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is essential for determining the conformation of the azetidine ring and the relative orientation of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accurate mass measurement would allow for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₁Cl₂NO). The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of two chlorine atoms due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, the IR spectrum is characterized by absorption bands corresponding to the various stretching and bending vibrations of its constituent functional groups.

The C-O-C (ether) linkage is typically identified by a strong stretching vibration in the region of 1260-1000 cm⁻¹. The C-N stretching of the azetidine ring is expected to appear in the 1250-1020 cm⁻¹ range. The presence of the chloro substituents on the benzene (B151609) ring gives rise to C-Cl stretching vibrations, which are generally observed between 850 and 550 cm⁻¹. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium to Strong |

| C-N (Azetidine) | Stretch | 1250-1020 | Medium |

| C-O-C (Ether) | Stretch | 1260-1000 | Strong |

| C-Cl | Stretch | 850-550 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

This table presents expected ranges for the functional groups present in the molecule based on typical infrared spectroscopy correlation tables.

X-ray Crystallography

While specific crystallographic data for this compound is not publicly available, analysis of related azetidine derivatives allows for the prediction of its solid-state structure. researchgate.net A single-crystal X-ray diffraction study would reveal the precise bond lengths and angles of the molecule.

The table below provides hypothetical but realistic bond parameters for this compound, based on data from similar structures found in crystallographic databases.

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |

| C-N (Azetidine) | 1.47 - 1.49 | C-N-C (Azetidine) | ~88 - 92 |

| C-C (Azetidine) | 1.53 - 1.55 | C-C-C (Azetidine) | ~85 - 89 |

| C-O (Ether) | 1.42 - 1.44 | C-O-C (Ether) | ~110 - 118 |

| C-Cl | 1.73 - 1.75 | C-C-Cl | ~118 - 122 |

| C=C (Aromatic) | 1.38 - 1.40 | C-C-C (Aromatic) | ~119 - 121 |

This table presents expected bond parameters based on typical values for similar molecular fragments.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netorientaljphysicalsciences.orgrsc.org In the case of this compound, the nitrogen atom of the azetidine ring could potentially act as a hydrogen bond acceptor, while C-H bonds could act as weak hydrogen bond donors. The dichlorobenzyl group can participate in van der Waals interactions and potentially weak π-π stacking interactions between the aromatic rings of adjacent molecules. A detailed analysis of the crystal packing would reveal the network of these interactions that stabilize the crystal structure. nih.gov

Chemical Reactivity and Transformational Chemistry of the 3 2,6 Dichlorobenzyl Oxy Azetidine Scaffold

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

The most significant feature influencing the reactivity of the azetidine scaffold is its considerable ring strain energy. researchgate.netrsc.org This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle, leading to angle and torsional strain. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (three-membered ring) and the relatively stable, strain-free pyrrolidine (B122466) (five-membered ring). researchgate.netrsc.org

This substantial ring strain makes the azetidine ring susceptible to reactions that relieve this strain, primarily through ring-opening. researchgate.netnih.gov However, the azetidine ring is significantly more stable than the aziridine ring, which allows for easier handling and functionalization under specific, controlled conditions. researchgate.netrsc.orgrsc.org The inherent strain endows the molecule with a rigid conformation, a feature often exploited in medicinal chemistry to orient substituents in a well-defined three-dimensional space. researchgate.netnih.gov The balance between stability and strain-driven reactivity is a key characteristic of the azetidine scaffold, making it a valuable building block for accessing a variety of more complex nitrogen-containing molecules. researchgate.netrsc.orgresearchwithrutgers.com

Table 1: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | ~26.7 - 27.7 | researchgate.net, rsc.org |

| Azetidine | 4 | ~25.2 - 25.4 | researchgate.net, rsc.org |

| Pyrrolidine | 5 | ~5.4 - 5.8 | researchgate.net, rsc.org |

Ring-Opening Reactions of Azetidines

Driven by the desire to alleviate internal strain, the azetidine ring readily participates in various ring-opening reactions. nih.govbeilstein-journals.org These transformations are a cornerstone of azetidine chemistry, providing synthetic routes to a diverse array of acyclic and larger heterocyclic structures. The reaction pathway is often initiated by activating the azetidine nitrogen, which enhances the ring's susceptibility to cleavage. magtech.com.cnyoutube.com

Nucleophilic Ring Opening and Regioselectivity

Nucleophilic ring-opening is one of the most common transformations of the azetidine ring. magtech.com.cnresearchgate.net For this reaction to proceed efficiently, the nitrogen atom is typically activated by protonation with an acid or by alkylation to form a quaternary azetidinium salt. magtech.com.cnnih.gov This conversion makes the ring carbons more electrophilic and the nitrogen a better leaving group. youtube.comalmerja.com

The regioselectivity of the nucleophilic attack—that is, which of the two carbons adjacent to the nitrogen (C2 or C4) is attacked—is governed by a combination of electronic and steric factors. magtech.com.cn In the case of an unsubstituted scaffold like that of 3-((2,6-dichlorobenzyl)oxy)azetidine (assuming the parent azetidine ring is unsubstituted at C2 and C4), a strong or sterically bulky nucleophile would generally attack the less hindered carbon atom. magtech.com.cn Electronic effects become dominant when substituents are present that can stabilize a developing charge in the transition state. magtech.com.cn For instance, substituents like aryl or carbonyl groups at the C2 position can stabilize a partial negative charge, directing the nucleophile to that site. magtech.com.cn

Table 2: Factors Influencing Regioselectivity in Nucleophilic Ring Opening of Azetidines

| Factor | Influence on Regioselectivity | Example | Reference |

|---|---|---|---|

| Steric Hindrance | Nucleophiles preferentially attack the less substituted carbon atom adjacent to the nitrogen. | Bulky nucleophiles attack the C4 position of a 2-alkylazetidinium. | magtech.com.cn |

| Electronic Effects | Substituents that stabilize transition states (e.g., aryl, vinyl, cyano) direct the attack to the adjacent carbon. | Nucleophiles attack the C2 position of 2-arylazetidines. | magtech.com.cn |

| Activation | Conversion to an azetidinium ion significantly increases reactivity towards nucleophiles. | Alkylation with methyl trifluoromethanesulfonate (B1224126) followed by reaction with an azide (B81097) anion. | organic-chemistry.org |

| Nucleophile Nature | The strength and size of the nucleophile can determine the site of attack. | Strong, bulky nucleophiles are primarily controlled by steric factors. | magtech.com.cn |

Ring Expansion Reactions to Larger Heterocycles

The strained azetidine ring can be used as a synthetic precursor to larger, more stable nitrogen-containing heterocycles such as pyrrolidines (5-membered), piperidines (6-membered), and azepanes (7-membered). researchgate.netbohrium.com These ring expansion reactions typically proceed through the formation of a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile. bohrium.com The outcome of the reaction, including the size of the resulting ring, can be controlled by the substitution pattern on the azetidine, the length of an attached side chain, and the nature of the nucleophile used. bohrium.comresearchgate.net

For example, azetidines with a 3-hydroxypropyl side chain at the C2 position can be activated to form a 1-azoniabicyclo[3.2.0]heptane intermediate. researchgate.net Subsequent attack by a nucleophile can lead to a mixture of ring-expanded pyrrolidines and azepanes. researchgate.net Other methodologies, such as gold(I)-catalyzed rearrangement of 2-azetidinyl ynones, provide pathways to pyrrolin-4-ones. rsc.org

Table 3: Examples of Azetidine Ring Expansion Reactions

| Reaction Type | Reactant | Product | Key Intermediate/Reagent | Reference |

|---|---|---|---|---|

| Nucleophilic Rearrangement | 2-(3-hydroxypropyl)azetidine | Pyrrolidines and Azepanes | Bicyclic azetidinium ion | bohrium.com, researchgate.net |

| Photochemical Rearrangement | Azetidine ketones | Pyrroles | 1,3-biradical | bhu.ac.in |

| Metal-Catalyzed Rearrangement | 2-Azetidinyl ynones | Pyrrolin-4-ones | Gold(I) catalyst | rsc.org |

| researchgate.netmagtech.com.cn-Brook Rearrangement | Azabicyclo[1.1.0]butane | Substituted Azetidines | Azabicyclo[1.1.0]butyl-lithium | bris.ac.uk |

Electrophilic Ring Opening

Ring-opening can also be initiated by electrophiles, most commonly under acidic conditions. nih.govyoutube.com Treatment of an azetidine with a strong acid, such as concentrated hydrochloric acid, leads to protonation of the nitrogen atom. youtube.com The resulting azetidinium ion is highly activated and susceptible to attack by the counter-ion (e.g., chloride). youtube.com This SN2-type reaction results in the cleavage of a C-N bond and the formation of a γ-haloamine. youtube.com Similarly, Lewis acids can be employed to activate the azetidine ring towards nucleophilic attack and cleavage. magtech.com.cnthieme-connect.com A notable example is the use of the Olah reagent (pyridine-HF), which promotes the ring opening of azetidines to yield γ-fluorinated amines under mild conditions. rsc.org

Reductive Ring Opening Mechanisms

Reductive methods provide another avenue for cleaving the azetidine ring. These reactions typically involve the cleavage of one of the C-N bonds to produce a γ-amino alcohol or related structure. The reduction of β-lactams (azetidin-2-ones) with powerful reducing agents like lithium aluminium hydride results in the cleavage of the amide bond to furnish γ-amino alcohols. bhu.ac.in

More recent advancements have demonstrated the reductive opening of N-acyl azetidines under milder conditions. A method utilizing a sodium dispersion with 15-crown-5 (B104581) has been shown to be effective. rsc.org The proposed mechanism involves an outer-sphere single electron transfer (SET) from the sodium to the amide carbonyl group, generating a radical anion intermediate. This is followed by the scission of the strained C-N bond to relieve ring strain, ultimately yielding an N-propyl amide product after a second electron transfer and protonation. rsc.org This method is selective for the four-membered ring, leaving other amide types untouched. rsc.org

Functionalization and Derivatization at the Azetidine Nitrogen (N-Functionalization)

The nitrogen atom of the azetidine ring is a key site for functionalization. It behaves as a nucleophile and a base, readily reacting with a variety of electrophiles. youtube.com This reactivity allows for the straightforward introduction of a wide range of substituents, which is a critical strategy for modifying the properties of azetidine-containing molecules in medicinal chemistry and materials science. nih.gov

Common N-functionalization reactions include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. youtube.comnih.gov The nitrogen can also be functionalized with protecting groups, such as the tert-butoxycarbonyl (Boc) group, which serves to attenuate the nucleophilicity of the nitrogen and can be useful in multi-step synthetic sequences. nih.govmdpi.com The ability to perform late-stage modifications at the azetidine nitrogen is a particularly valuable feature, enabling the synthesis of diverse libraries of compounds from a common azetidine core. nih.gov

Table 4: Common N-Functionalization Reactions of the Azetidine Ring

| Reaction Type | Electrophile | Product Type | Significance | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., Allyl Bromide) | N-Alkyl Azetidines | Introduces alkyl chains, allows for further transformations like metathesis. | youtube.com, nih.gov |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Azetidines (Amides) | Forms stable amides, modulates electronic properties. | youtube.com |

| N-Arylation | Aryl Halides | N-Aryl Azetidines | Used in cross-coupling reactions to introduce aromatic systems. | |

| N-Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl Azetidines | Provides stable sulfonamides, often used as protecting groups. |

| N-Protection | Boc Anhydride (B1165640) (Boc₂O) | N-Boc Azetidines | Protects the nitrogen, modulates reactivity for sequential synthesis. | mdpi.com, nih.gov |

Alkylation and Acylation Reactions

The secondary amine of the this compound ring is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations are fundamental for introducing a wide array of substituents at the nitrogen atom, thereby modulating the scaffold's physicochemical properties and biological activity.

Alkylation: N-alkylation can be achieved under standard conditions, typically by reacting the azetidine with an alkyl halide (or sulfonate) in the presence of a non-nucleophilic base. The base, such as potassium carbonate or triethylamine (B128534), neutralizes the hydrogen halide formed during the reaction, driving it to completion. This method allows for the introduction of simple alkyl chains, functionalized linkers, or larger, more complex moieties.

Acylation: N-acylation is another high-yielding transformation that provides access to amides, carbamates, ureas, and sulfonamides. The reaction typically involves treating the azetidine with an acyl chloride, chloroformate, isocyanate, or sulfonyl chloride, often in the presence of a base like triethylamine or pyridine (B92270) to scavenge the generated acid. These reactions are generally fast and efficient due to the high reactivity of the acylating agents and the nucleophilicity of the azetidine nitrogen. For example, acylation with tert-butoxycarbonyl (Boc) anhydride or benzyl (B1604629) chloroformate (Cbz-Cl) is commonly used to install protecting groups that are essential for subsequent C-functionalization strategies. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide | N-Methyl | K₂CO₃, Acetonitrile (B52724) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl | Dichloroethane |

| Acylation | Acetyl Chloride | N-Acetyl (Amide) | Et₃N, CH₂Cl₂ |

| Carbamate Formation | Di-tert-butyl dicarbonate | N-Boc | CH₂Cl₂, rt |

| Sulfonylation | Tosyl Chloride | N-Tosyl (Sulfonamide) | Pyridine, 0 °C to rt |

| Urea Formation | Phenyl isocyanate | N-Phenylurea | THF, rt |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig couplings, SNAr reactions)

Modern cross-coupling methods provide powerful tools for forming carbon-nitrogen bonds, significantly expanding the synthetic utility of the azetidine scaffold for creating complex aryl amines.

Buchwald–Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-aryl and N-heteroaryl amines. wikipedia.org This reaction allows for the coupling of the this compound with a wide range of aryl or heteroaryl halides (Br, I) and triflates. beilstein-journals.org The transformation is highly valued for its broad substrate scope and functional group tolerance, operating under milder conditions than classical methods like the Ullmann condensation. wikipedia.org The catalytic cycle typically involves a Pd(0) species, a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.orgbeilstein-journals.org The choice of ligand and base is critical and is often optimized for specific substrate pairings. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While the Buchwald-Hartwig reaction is very general, direct nucleophilic aromatic substitution (SNAr) can also be used to form N-aryl bonds under certain conditions. youtube.com For an SNAr reaction to proceed, the aromatic ring must be highly electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) positioned ortho or para to the leaving group (typically a halide). youtube.commasterorganicchemistry.com The azetidine acts as the nucleophile, attacking the electron-poor aromatic ring to form a stabilized Meisenheimer complex intermediate before expelling the leaving group. youtube.com Compared to Buchwald-Hartwig amination, the SNAr reaction has a more limited substrate scope but avoids the use of a metal catalyst. acsgcipr.org

Table 2: Comparison of N-Arylation Methods

| Method | Key Features | Typical Substrates (Aryl Partner) | Conditions |

|---|---|---|---|

| Buchwald-Hartwig | Broad scope, tolerant of many functional groups, metal-catalyzed. | Aryl/Heteroaryl Halides (Cl, Br, I), Triflates. | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOt-Bu), Toluene, 80-110 °C. researchgate.net |

| SNAr | No metal catalyst, requires activated aryl systems. | Aryl halides with strong electron-withdrawing groups (e.g., NO₂) ortho/para to the halide. | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMSO, DMF), elevated temperature. acsgcipr.org |

Chemoselective Deprotection and Substitution

The 2,6-dichlorobenzyl group on the C3 oxygen serves as a protecting group for a 3-hydroxyazetidine core. Its removal is a key step to enable further functionalization at this position. This deprotection must often be performed chemoselectively in the presence of other sensitive functional groups or protecting groups on the nitrogen atom.

The benzyl ether, including its chlorinated derivatives, can be cleaved under various conditions. The most common and chemoselective method is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) or a hydrogen transfer reagent (like ammonium (B1175870) formate) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com This method is mild and generally does not affect other common protecting groups such as Boc, amides, or alkyl groups.

Acid-catalyzed cleavage using strong acids like HBr or BBr₃ is another possibility, though it is less chemoselective and may also cleave acid-labile N-protecting groups like Boc. khanacademy.orgmasterorganicchemistry.com

Once deprotected, the resulting 3-hydroxyazetidine can undergo various substitution reactions. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles to introduce new functionalities at the C3 position.

Click-Based Approaches for Late-Stage Modification

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the late-stage modification of complex molecules. mdpi.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.net

To employ this strategy, the this compound scaffold must first be functionalized with either an azide or a terminal alkyne. This is readily achieved through N-acylation or N-alkylation with a reagent containing the desired "click handle." For instance, reaction with 4-pentynoic acid or an azido-functionalized acyl chloride would install the necessary group.

Once the handle is in place, the modified azetidine can be "clicked" with a complementary molecule (an alkyne or azide, respectively) to rapidly generate more complex conjugates. This approach is particularly powerful for attaching probes, fluorophores, or linking the scaffold to larger biomolecules in the final steps of a synthetic sequence. researchgate.net

Functionalization and Derivatization at the Azetidine Carbon Atoms (C-Functionalization)

While N-functionalization is straightforward, modifying the carbon backbone of the azetidine ring requires more specialized methods. These C-functionalization strategies are essential for creating analogs with diverse substitution patterns and stereochemistry. rsc.orgrsc.org

α-Lithiation and Subsequent Electrophilic Trapping

Directed deprotonation, or α-lithiation, is a powerful technique for functionalizing the C2 position of the azetidine ring. nih.gov This reaction requires the nitrogen atom to be protected with a suitable directing group, such as an N-Boc or N-thiopivaloyl group, which facilitates deprotonation at the adjacent carbon. nih.gov

The reaction is typically carried out at low temperatures (-78 °C) using a strong, sterically hindered lithium base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine). nih.govnih.gov This generates a configurationally stable α-lithioazetidine intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce substituents at the C2 position. The presence of the C3-oxy substituent may influence the diastereoselectivity of the deprotonation and subsequent electrophilic trapping. nih.govfigshare.com

Table 3: Electrophiles for Trapping of α-Lithioazetidine

| Electrophile Class | Reagent Example | Introduced Substituent |

|---|---|---|

| Alkylating Agents | Methyl Iodide (CH₃I) | -CH₃ |

| Carbonyl Compounds | Benzaldehyde (PhCHO) | -CH(OH)Ph |

| Silylating Agents | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Stannylating Agents | Tributyltin chloride (Bu₃SnCl) | -Sn(Bu)₃ |

| Deuterating Agents | Deuterium Oxide (D₂O) | -D |

Reactions at the C3 Position Bearing the Ether Linkage

Direct functionalization at the C3 position without cleavage of the ether is challenging due to the lack of reactivity of the C-H bonds. The primary transformation at this position involves the ether linkage itself.

Ether Cleavage: As discussed in section 5.3.3, the most significant reaction at the C3 position is the cleavage of the 2,6-dichlorobenzyl ether to unmask the 3-hydroxyazetidine. This is most effectively achieved via catalytic hydrogenolysis (H₂/Pd/C), which preserves most other functional groups. youtube.com

Substitution via Activation: Once the 3-hydroxyl group is revealed, it opens up a plethora of synthetic possibilities. The alcohol can be oxidized to the corresponding azetidin-3-one, a versatile intermediate for further reactions. nih.gov Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with TsCl or MsCl. This activated intermediate can then undergo SN2 displacement with a variety of nucleophiles (e.g., azides, cyanides, thiols, or other amines) to introduce diverse substituents at the C3 position, significantly expanding the structural diversity of the scaffold. nih.gov

Reactivity of the 2,6-Dichlorobenzyl Moiety

The dichlorophenyl ring in this compound exhibits distinct reactivity patterns towards aromatic substitution, largely dictated by the presence of the two chlorine substituents. These substituents are deactivating for electrophilic aromatic substitution (EAS) reactions but can activate the ring for nucleophilic aromatic substitution (SNAr) under certain conditions.

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring is rendered electron-deficient by the potent electron-withdrawing inductive effects of the two chlorine atoms. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, significantly more challenging compared to unsubstituted benzene. msu.edumasterorganicchemistry.com The chlorine atoms are ortho-, para-directors; however, in this specific substitution pattern, the reactivity at each available position (C3, C4, and C5) is not equal.

Positions 3 and 5 (ortho to the benzyl group): These positions are sterically hindered by the adjacent chlorine atoms, making the approach of an electrophile difficult.

Position 4 (para to the benzyl group): This is the most sterically accessible position for an incoming electrophile and is electronically favored by the directing effect of the chlorine atoms. Therefore, any successful electrophilic substitution is most likely to occur at this position.

The reaction conditions required to achieve substitution are typically harsh, often involving strong acids and high temperatures.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the 2,6-Dichlorobenzyl Moiety

| Position on Ring | Steric Hindrance | Electronic Effect | Predicted Reactivity |

|---|---|---|---|

| C3 | High | Deactivated | Very Low |

| C4 | Low | Deactivated | Low (Most Favorable) |

Nucleophilic Aromatic Substitution (SNAr):

Generally, aryl halides are unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups can activate the ring to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the 2,6-dichlorobenzyl group, the two chlorine atoms make the aromatic ring electron-poor and thus more susceptible to attack by strong nucleophiles. libretexts.org For a classic SNAr reaction to occur, where a chlorine atom is displaced, the reaction is facilitated by the stabilization of the negative charge in the intermediate Meisenheimer complex. wikipedia.org The presence of a second chlorine atom helps to stabilize this intermediate, making the reaction more feasible than in monochlorobenzene, though still requiring forcing conditions.

The carbon-chlorine bonds on the aromatic ring are potential sites for chemical transformation, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

As mentioned, the chlorine atoms can serve as leaving groups in SNAr reactions when treated with potent nucleophiles (e.g., alkoxides, amides) at high temperatures. The ortho arrangement of the two chlorine atoms can influence the reaction rate and regioselectivity. The geometric proximity of the chlorine atoms is a pivotal factor in some reactions involving electron capture. nih.gov

Metal-Catalyzed Cross-Coupling Reactions:

A more versatile and common method for functionalizing the dichlorophenyl ring involves transition-metal-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than bromides or iodides but can participate in these reactions under optimized conditions, often requiring specialized ligands and catalysts.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes.

These reactions provide a powerful platform for modifying the 2,6-dichlorobenzyl moiety, allowing for the introduction of a wide array of functional groups in place of the chlorine atoms. The steric hindrance from the ortho-substituents can influence the efficiency of these coupling reactions.

Table 2: Potential Cross-Coupling Reactions at the C-Cl Bonds

| Reaction Name | Coupling Partner | Metal Catalyst | Potential Product |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Palladium | Aryl or Alkyl Substitution |

| Buchwald-Hartwig | R₂NH | Palladium | Amino Substitution |

| Heck Coupling | Alkene | Palladium | Vinyl Substitution |

The 2,6-dichlorobenzyl group exerts significant steric and electronic effects that modulate the inherent reactivity of the four-membered azetidine ring.

Steric Effects:

The 2,6-dichlorobenzyl group is exceptionally bulky due to the two ortho-chlorine atoms. This steric hindrance, or steric shielding, can impede the approach of reagents to the azetidine ring. masterorganicchemistry.comlibretexts.org

Reactions at Nitrogen: The lone pair of the azetidine nitrogen is sterically shielded, which can decrease its nucleophilicity and hinder reactions such as N-alkylation, N-acylation, or complexation with Lewis acids.

Ring-Opening Reactions: The approach of a nucleophile to the carbons of the azetidine ring, a common pathway for ring-opening driven by strain release, can also be sterically hindered. rsc.orgrsc.org This may lead to slower reaction rates or a requirement for less bulky reagents. The steric bulk of ortho-substituents on benzyl groups is known to hinder reactions at the benzylic position and adjacent groups. researchgate.net

Electronic Effects:

The chlorine atoms are strongly electronegative, making the 2,6-dichlorobenzyl group electron-withdrawing via the inductive effect. This electronic influence is transmitted through the benzylic ether linkage to the azetidine ring.

Basicity of Azetidine Nitrogen: The electron-withdrawing nature of the substituent reduces the electron density on the ether oxygen. This effect can be relayed to the azetidine nitrogen, decreasing its basicity (pKa) compared to an azetidine with an electron-donating substituent. A less basic nitrogen is also a less effective nucleophile.

Stability of Intermediates: The electronic effect can influence the stability of any charged intermediates formed during reactions. For instance, in acid-catalyzed ring-opening, the formation of a cationic intermediate might be affected by the electron-withdrawing nature of the substituent.

Applications in Advanced Synthetic Organic Chemistry

Role as a Versatile Synthetic Building Block

The inherent ring strain and dense functionalization of azetidine (B1206935) derivatives make them valuable starting points for constructing more complex molecules. nih.gov They serve as versatile platforms that can be elaborated into a wide array of fused, bridged, and spirocyclic systems. nih.govresearchgate.net

The 3-((2,6-Dichlorobenzyl)oxy)azetidine scaffold is a precursor for a multitude of diversely functionalized molecules. The secondary amine within the azetidine ring is a key site for modification, allowing for N-alkylation or N-acylation to introduce various substituents. Furthermore, the ether linkage at the C-3 position can be manipulated, although it is generally stable. The true versatility lies in using the azetidine core to build more elaborate structures. For instance, functionalized azetidine ring systems can be diversified to gain access to a wide variety of complex ring systems, including those relevant for central nervous system (CNS) applications. nih.govresearchgate.net The development of modular assembly strategies for 3-substituted azetidines has expanded their accessibility and utility as building blocks for novel chemical entities. researchgate.net This modularity enables the systematic variation of substituents to explore chemical space and optimize molecular properties.

The azetidine framework is well-suited as a central scaffold for combinatorial synthesis and the generation of small molecule libraries. nih.gov Its rigid structure provides a well-defined orientation for appended substituents, which is crucial for structure-activity relationship (SAR) studies. The ability to functionalize the azetidine at multiple positions, primarily the ring nitrogen, allows for the rapid generation of a diverse collection of analogues. The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines highlights the utility of this scaffold in creating large, diverse collections of lead-like molecules for drug discovery programs. nih.govresearchgate.net

Table 1: Examples of Molecular Diversity from Azetidine Scaffolds

| Scaffold Type | Resulting Architecture | Synthetic Approach | Reference |

|---|---|---|---|

| Densely Functionalized Azetidine | Fused, Bridged, and Spirocyclic Systems | Manipulation of the parent core system | nih.govresearchgate.net |

| 3-Substituted Azetidine | Azaspiro[3.n]alkanes | Strain-release approach | researchgate.net |

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral, non-racemic azetidines have carved a niche in asymmetric catalysis, serving as both chiral auxiliaries and ligands for metal-based catalysts. researchgate.netnih.gov Their strained, conformationally restricted structure can create a well-defined chiral environment around a metal center or reactive site, enabling high levels of stereocontrol in chemical transformations. researchgate.net Since the early 1990s, chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric reactions, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.net

The synthesis of optically active azetidine derivatives, such as those derived from (S)-1-phenylethylamine, has provided access to C2-symmetric azetidines that function as effective chiral auxiliaries. rsc.orgsemanticscholar.org These auxiliaries have been used to direct the stereochemical outcome of reactions like asymmetric alkylations. rsc.orgsemanticscholar.org Furthermore, azetidine-containing ligands have been shown to be effective in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The coordination chemistry of tridentate and quadridentate azetidine derivatives with metal ions like Cu(II) and Zn(II) has been studied to better understand their role as ligands in catalysis. researchmap.jp

Table 2: Applications of Chiral Azetidines in Asymmetric Synthesis

| Azetidine Derivative Role | Catalytic System / Reaction | Achieved Outcome | Reference |

|---|---|---|---|

| Chiral Ligand | Asymmetric Friedel-Crafts alkylations, Henry reactions, Michael-type reactions | Enantiomeric induction | researchgate.net |

| Chiral Auxiliary | Asymmetric alkylation of propionamides | Diastereoselective product formation | rsc.orgsemanticscholar.org |

| Chiral Catalyst | Diethylzinc addition to aromatic aldehydes | High enantioselectivity | researchgate.net |

Incorporation into Complex Molecular Architectures

The unique structural and stereochemical features of the azetidine ring make it an attractive component for incorporation into larger, more complex molecular architectures. The synthesis and diversification of densely functionalized azetidines have been shown to provide access to a wide variety of intricate structures, including fused, bridged, and spirocyclic ring systems. researchgate.net These complex scaffolds are of significant interest in medicinal chemistry as they allow for the exploration of three-dimensional chemical space, often leading to improved pharmacological properties. The ability to transform a relatively simple azetidine building block into elaborate structures like diazabicyclo[3.1.1]heptanes demonstrates its value in constructing novel and complex molecular frameworks. researchgate.net

Design Element for Peptidomimetics and Constrained Systems

In the field of medicinal chemistry, peptidomimetics are designed to mimic natural peptides but with improved stability and bioavailability. nih.govmdpi.com The rigid azetidine ring is an excellent design element for creating conformationally constrained systems and peptidomimetics. nih.gov When incorporated into a peptide backbone, the azetidine unit can act as a turn-inducer, forcing the peptide chain into a specific conformation. researchgate.net

The 3-aminoazetidine (3-AAz) subunit, for example, has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small cyclic peptides. researchgate.net The incorporation of this constrained ring can significantly improve cyclization efficiencies and enhance the proteolytic stability of the resulting macrocycle compared to its non-azetidine-containing counterparts. researchgate.net This conformational control is critical for designing molecules that can effectively interact with biological targets such as receptors and enzymes. nih.govmdpi.com By serving as a scaffold, the azetidine ring helps to arrange essential functional groups in a precise spatial pattern, mimicking the bioactive conformation of a natural peptide ligand. nih.gov

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for Azetidine (B1206935) Ethers

Future research will likely prioritize the development of environmentally benign methods for synthesizing azetidine ethers like 3-((2,6-Dichlorobenzyl)oxy)azetidine. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comresearchgate.net Key areas of focus could include:

Catalytic Processes: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. Research into novel catalysts for the etherification of 3-hydroxyazetidine with 2,6-dichlorobenzyl halides or alcohols will be crucial.

Alternative Solvents: The use of safer, renewable, or solvent-free reaction conditions is a cornerstone of green chemistry. mdpi.com Investigating the synthesis in solvents such as water, supercritical fluids, or ionic liquids, or under mechanochemical conditions, could offer sustainable alternatives to traditional organic solvents. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is essential. This involves exploring addition reactions and minimizing the use of protecting groups.

Renewable Feedstocks: While the core structure of this compound is derived from petrochemical sources, future research could explore the use of bio-based starting materials for the synthesis of the azetidine core.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Use of Greener Solvents | Replacing volatile organic compounds (VOCs) with water, ionic liquids, or performing solvent-free reactions. | Reduced environmental pollution and health hazards. |

| Catalysis | Employing recyclable catalysts for etherification and ring-formation steps. | Lower waste, reduced cost, and improved reaction efficiency. |

| Energy Efficiency | Utilizing microwave or photochemical methods to accelerate reactions at lower temperatures. beilstein-journals.org | Reduced energy consumption and potentially improved yields. |

| Waste Reduction | Designing one-pot or tandem reactions to minimize intermediate purification steps. | Higher overall yield, less solvent waste, and simplified procedures. |

Expanding the Scope of Stereoselective Transformations

The creation of chiral centers with high precision is fundamental in medicinal chemistry. For this compound, future research will focus on developing stereoselective methods to introduce functionality at other positions of the azetidine ring.

This involves the diastereoselective functionalization of the azetidine ring, particularly at the C2 and C4 positions. uni-muenchen.de Directing groups on the nitrogen or the existing ether at C3 could be exploited to control the stereochemical outcome of reactions such as lithiation followed by electrophilic trapping. nih.gov The development of catalytic asymmetric methods for C-H functionalization would also be a significant advancement, allowing for the direct introduction of substituents with high enantioselectivity. acs.org

Key research areas include:

Chiral Catalysis: Developing new chiral catalysts (metal-based or organocatalysts) for the asymmetric synthesis of functionalized azetidines. nih.gov

Substrate Control: Utilizing the existing stereochemistry of a precursor to direct the stereochemical outcome of subsequent reactions.

Enantioselective Ring-Opening: Exploring the enantioselective opening of prochiral precursors to form chiral functionalized azetidines.

Integration of Machine Learning and AI in Reaction Design for Azetidine Synthesis

Computational models can predict the outcomes of reactions, including yield and stereoselectivity, thereby reducing the need for extensive trial-and-error experimentation. mit.edubioquicknews.comnih.gov Retrosynthesis software, powered by AI, can propose novel and efficient synthetic pathways that may not be obvious to a human chemist. nih.govacs.org These tools can analyze vast reaction databases to identify the most promising disconnections and reaction conditions. nih.gov As more data on azetidine chemistry becomes available, these predictive models will become increasingly accurate and powerful, guiding chemists to the most efficient and robust synthetic strategies. mit.edu

| AI/ML Application | Potential Impact on Azetidine Synthesis |

| Retrosynthesis Prediction | Proposes novel and efficient synthetic routes to complex azetidine derivatives. |

| Reaction Optimization | Predicts optimal reaction conditions (catalyst, solvent, temperature) for higher yields and selectivity. |

| Property Prediction | Forecasts the physicochemical and biological properties of new azetidine analogues before synthesis. |

| Generalization to Novel Chemistry | Aids in the discovery of new types of reactions for azetidine synthesis. nih.gov |

Novel Functionalization Strategies for the 3-Oxyazetidine Scaffold

Beyond the synthesis of the core structure, future research will explore innovative ways to functionalize the 3-oxyazetidine scaffold to create a diverse library of compounds for biological screening.

Recent advances in C-H functionalization offer a powerful tool for directly modifying the azetidine ring without the need for pre-functionalized substrates. rsc.org Developing methods for the selective C-H activation at the C2 or C4 positions of the this compound ring would provide a direct route to novel derivatives. researchgate.net Furthermore, leveraging the strain of the four-membered ring could enable unique ring-opening or ring-expansion reactions, leading to different heterocyclic scaffolds. beilstein-journals.orglongdom.org Electrophilic azetidinylation strategies could also be developed, allowing for the direct attachment of the azetidine motif to various nucleophiles. chemrxiv.orgrsc.org

| Functionalization Strategy | Target Position | Potential Outcome |

| C-H Activation/Amination | C2, C4 | Direct introduction of new substituents, creating diverse analogues. rsc.org |

| Strain-Release Ring Opening | C-N or C-C bonds | Access to novel, more complex acyclic or larger heterocyclic structures. nih.gov |

| Late-Stage Modification | Nitrogen atom | Introduction of various groups via acylation, alkylation, or arylation to modulate properties. researchgate.net |

| Electrophilic Azetidinylation | Various Nucleophiles | Modular synthesis of a wide range of functionalized azetidines. rsc.org |

Exploration of Cascade and Multicomponent Reactions for Enhanced Efficiency

To improve synthetic efficiency, future research should focus on cascade and multicomponent reactions (MCRs). These strategies allow for the construction of complex molecules in a single step from multiple starting materials, reducing the number of synthetic operations and purification steps. nih.govnih.gov

Designing a multicomponent reaction where 3-hydroxyazetidine, 2,6-dichlorobenzyl bromide, and another reactant could combine in one pot to form a more complex, functionalized azetidine would be a significant achievement. acs.orgnih.govorganic-chemistry.org Similarly, cascade reactions, where the product of an initial reaction undergoes further spontaneous transformations, can rapidly build molecular complexity from simple precursors. nih.gov For example, a reaction could be designed to form the azetidine ring, which then triggers a subsequent intramolecular cyclization to create a polycyclic structure. nih.gov Such approaches are highly atom-economical and align with the principles of green chemistry. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.